molecular formula C16H22N2O B12549623 N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide CAS No. 671216-79-8

N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide

Cat. No.: B12549623
CAS No.: 671216-79-8
M. Wt: 258.36 g/mol
InChI Key: AACMJJDRDNGQAZ-UHFFFAOYSA-N
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Description

N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a glycinamide backbone substituted with a 2,6-dimethylphenyl group and two prop-2-en-1-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide typically involves the reaction of 2,6-dimethylaniline with glycine derivatives under specific conditions. One common method involves the use of 2-chloro-N-(2,6-dimethylphenyl)acetamide as an intermediate, which is then reacted with prop-2-en-1-ylamine in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide involves its interaction with specific molecular targets. For instance, it may act on sodium channels in neuronal cells, similar to other local anesthetics, by blocking the influx of sodium ions and thereby inhibiting nerve signal transmission . This action results in the numbing effect characteristic of anesthetics.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-Dimethylphenyl)-N~2~,N~2~-diprop-2-en-1-ylglycinamide is unique due to its dual prop-2-en-1-yl substitution, which may confer distinct chemical and biological properties compared to its analogs. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

CAS No.

671216-79-8

Molecular Formula

C16H22N2O

Molecular Weight

258.36 g/mol

IUPAC Name

2-[bis(prop-2-enyl)amino]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C16H22N2O/c1-5-10-18(11-6-2)12-15(19)17-16-13(3)8-7-9-14(16)4/h5-9H,1-2,10-12H2,3-4H3,(H,17,19)

InChI Key

AACMJJDRDNGQAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN(CC=C)CC=C

Origin of Product

United States

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